Dimethyl 2,3-diphenylbutanedioate
Description
Structurally, it combines aromatic phenyl groups with ester linkages, which may influence its reactivity, solubility, and biological activity.
Properties
CAS No. |
19020-59-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
dimethyl 2,3-diphenylbutanedioate |
InChI |
InChI=1S/C18H18O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI Key |
JFIQBXWLKNJROM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives
a) Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate
- Structure : Ethyl ester groups at positions 1 and 4, with ethyl substituents at all carbon positions .
- Key Differences : The absence of phenyl groups and extensive ethyl substitution likely reduce aromatic interactions compared to dimethyl 2,3-diphenylbutanedioate.
- Applications : Primarily used in synthetic chemistry as a branched ester intermediate.
b) Dimethyl Maleate
- Structure : Unsaturated maleate ester (cis-1,2-dienedioate) with methyl groups .
- Biological Activity : Demonstrated antifungal effects against Sclerotinia sclerotiorum, with growth inhibition increasing at higher concentrations (e.g., 50% inhibition at 100 ppm) .
- Contrast : The conjugated double bond in dimethyl maleate enhances reactivity in Diels-Alder reactions, whereas this compound’s phenyl groups may stabilize the structure via steric hindrance.
Anhydride Derivatives
a) Diphenylmaleic Anhydride
- Structure : Aromatic phenyl groups attached to a maleic anhydride core .
- Antifungal Activity : Exhibits concentration-dependent inhibition of S. sclerotiorum, comparable to dimethyl maleate but less potent than tautomycin .
- Comparison : The anhydride group offers electrophilic reactivity, while this compound’s ester groups may favor hydrolytic stability.
Structural and Functional Data Table
Research Findings and Implications
Antifungal Activity
- Dimethyl maleate and diphenylmaleic anhydride showed significant growth inhibition of S. sclerotiorum at 100 ppm, suggesting ester and anhydride functionalities contribute to antifungal properties . This compound’s phenyl groups may enhance lipid membrane penetration, though direct evidence is lacking.
Physicochemical Properties
- Branched compounds like 2,3-dimethylbutane exhibit lower boiling points compared to linear isomers due to reduced surface area . For this compound, steric bulk from phenyl groups may decrease solubility in polar solvents.
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